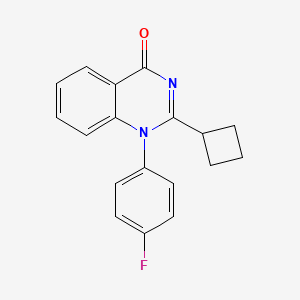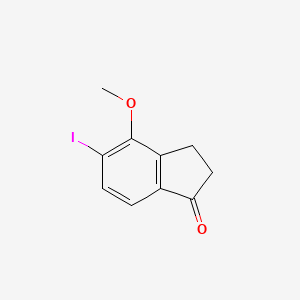
3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one is a synthetic organic compound with a complex structure. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a benzopyran derivative under controlled conditions. The reaction is usually carried out in the presence of a chloromethylating agent such as formaldehyde and hydrochloric acid, followed by methoxylation using methanol and a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its chloromethyl groups allow it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Bis(trifluoromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one: Similar in structure but with trifluoromethyl groups instead of chloromethyl groups.
7-Methoxy-2-methyl-4H-1-benzopyran-4-one: Lacks the chloromethyl groups, leading to different chemical reactivity and applications.
Uniqueness
3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one is unique due to its dual chloromethyl groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
92059-69-3 |
|---|---|
Formule moléculaire |
C13H12Cl2O3 |
Poids moléculaire |
287.13 g/mol |
Nom IUPAC |
3,8-bis(chloromethyl)-7-methoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C13H12Cl2O3/c1-7-9(5-14)12(16)8-3-4-11(17-2)10(6-15)13(8)18-7/h3-4H,5-6H2,1-2H3 |
Clé InChI |
ZSMJXIAETONXME-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B11840329.png)





![10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11840359.png)



